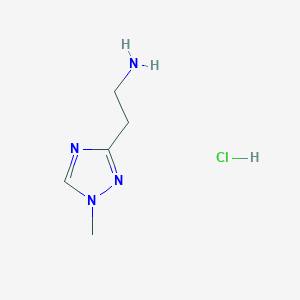

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

CAS No.: 1384430-52-7

Cat. No.: VC2881964

Molecular Formula: C5H11ClN4

Molecular Weight: 162.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384430-52-7 |

|---|---|

| Molecular Formula | C5H11ClN4 |

| Molecular Weight | 162.62 g/mol |

| IUPAC Name | 2-(1-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H10N4.ClH/c1-9-4-7-5(8-9)2-3-6;/h4H,2-3,6H2,1H3;1H |

| Standard InChI Key | VOEFSWLIXXOWDF-UHFFFAOYSA-N |

| SMILES | CN1C=NC(=N1)CCN.Cl |

| Canonical SMILES | CN1C=NC(=N1)CCN.Cl |

Introduction

Chemical Identity and Basic Characteristics

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is an organic compound belonging to the triazole class of heterocyclic compounds. It consists of a five-membered ring containing three nitrogen atoms (triazole) with specific substitutions. The compound features a characteristic molecular structure with the following identifiers and properties:

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₁ClN₄ |

| Molecular Weight | 162.62 g/mol |

| CAS Number | 1384430-52-7 |

| MDL Number | MFCD22369853 |

| PubChem CID | 71755779 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The IUPAC name for this compound is 2-(1-methyl-1,2,4-triazol-3-yl)ethanamine; hydrochloride . The compound's structure contains a methyl group attached to the N1 position of the triazole ring, with an ethylamine chain extending from the C3 position, and the amine group is protonated and paired with a chloride counterion.

Structural Features and Chemical Identifiers

The structural characteristics of 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can be represented through various chemical notation systems:

| Identifier Type | Information |

|---|---|

| Standard InChI | InChI=1S/C5H10N4.ClH/c1-9-4-7-5(8-9)2-3-6;/h4H,2-3,6H2,1H3;1H |

| InChI Key | VOEFSWLIXXOWDF-UHFFFAOYSA-N |

| SMILES | CN1C=NC(=N1)CCN.Cl |

The core structure consists of a 1,2,4-triazole ring with a methyl substituent at the N1 position and an ethylamine chain at the C3 position . This structural arrangement contributes to the compound's unique chemical reactivity and potential biological activities.

Reactivity and Chemical Properties

The reactivity of 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is significantly influenced by its constituent functional groups. The electron-donating nature of the methyl group on the triazole ring enhances nucleophilicity, facilitating various chemical transformations. The compound's reactivity is further characterized by:

The free amine group provides a nucleophilic center capable of participating in various chemical reactions, including acylation, alkylation, and condensation reactions. This reactivity is somewhat tempered in the hydrochloride salt form due to protonation of the amine group.

The triazole ring, being an electron-rich heterocycle, can participate in coordination chemistry with metal ions and engage in hydrogen bonding interactions. These properties make the compound interesting for potential applications in medicinal chemistry and materials science.

In comparison to the free base form (CAS 34392-57-9), the hydrochloride salt typically exhibits improved stability, solubility in polar solvents, and different crystalline properties .

Related Compounds and Structural Variations

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride belongs to a family of structurally similar compounds with variations in substitution patterns. Notable related compounds include:

-

The free base form: 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethanamine (CAS: 34392-57-9)

-

The dihydrochloride salt: 2-(1-methyl-1h-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

-

The positional isomer: 2-(1-Methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride (CAS: 1384427-54-6)

These structural variations affect physical properties, solubility profiles, and potentially biological activities. The position of attachment for the ethylamine chain (C3 versus C5 position on the triazole ring) represents a key difference between isomeric forms that may significantly impact their chemical behavior and applications.

| Hazard Statements | H302-H315-H319-H335 |

|---|---|

| Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 |

| Signal Word | Warning |

These hazard codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Analytical Characterization

The identification and purity assessment of 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride typically involve various analytical techniques:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. Both proton (¹H) and carbon (¹³C) NMR spectra provide valuable information about the compound's structure.

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern, with an expected m/z value of 127.09782 for the [M+H]+ ion of the free base form .

Physical Properties

The compound typically appears as a powder with characteristic melting point and solubility properties . It generally exhibits good solubility in polar solvents like water and alcohols, consistent with its ionic nature.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be employed for purity assessment and quantitative analysis of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume